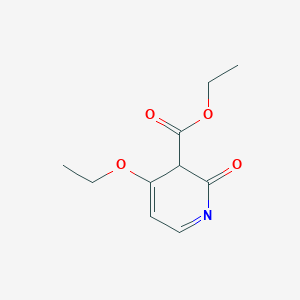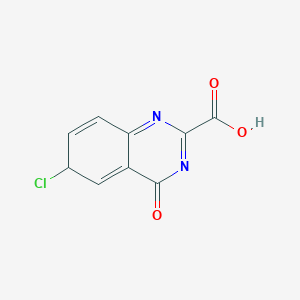![molecular formula C20H23ClNO4- B12353366 Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate is an organic compound belonging to the class of phenoxyacetic acid derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxyethyl group, and a phenoxyacetate moiety
Métodos De Preparación
The synthesis of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylacetic acid with ethylene oxide to form 3-chlorophenyl-2-hydroxyethylamine. This intermediate is then reacted with 4-(2-bromoethyl)phenol to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate is unique due to its specific structural features. Similar compounds include:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and exhibit similar reactivity patterns but may have different applications and effects.
Propiedades
Fórmula molecular |
C20H23ClNO4- |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]propanoate |
InChI |
InChI=1S/C20H24ClNO4/c1-13(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-14(2)20(24)25/h3-9,11,13-14,19,22-23H,10,12H2,1-2H3,(H,24,25)/p-1 |
Clave InChI |
BXYUSKBKDUMWJY-UHFFFAOYSA-M |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC(C)C(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


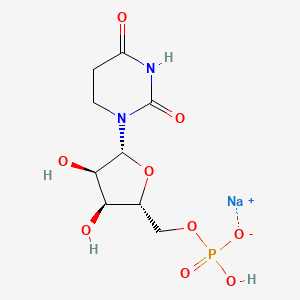
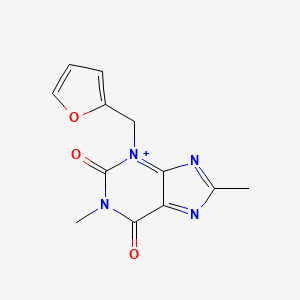
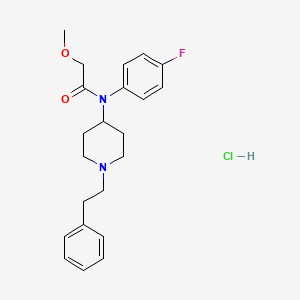
![2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile](/img/structure/B12353296.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353314.png)
![2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B12353315.png)
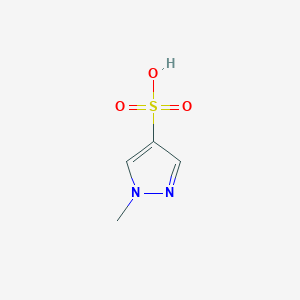
![Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-](/img/structure/B12353343.png)
